Methyl 2-[(propoxycarbonyl)oxy]benzoate
Description
Methyl 2-[(propoxycarbonyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a propoxycarbonyloxy substituent at the ortho position of the aromatic ring. This compound belongs to a broader class of ester derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The propoxycarbonyloxy group introduces both steric bulk and hydrolytic sensitivity, which may influence its stability and interactions in biological or chemical systems .
Properties
CAS No. |
491828-10-5 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 2-propoxycarbonyloxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-3-8-16-12(14)17-10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
NTRFDZWBOUTBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(propoxycarbonyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with propyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(propoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and propyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Hydroxybenzoic acid and propyl alcohol.
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-[(propoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(propoxycarbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic ring and functional groups can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR and MS Data for Selected Derivatives ( )
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS (CI) m/z |
|---|---|---|---|
| 30 | 1.2–2.5 (m, CH₂), 5.2 (s, CH₃O) | 170.1 (C=O), 65.4 (OCH₂) | 384 (M+1) |
| 31 | 1.3–2.6 (m, CH₂), 4.9 (s, NO₂) | 169.8 (C=O), 72.1 (O-NO₂) | 445 (M+1) |
| 32 | 3.7 (t, OCH₂), 5.1 (s, CH₃O) | 168.9 (C=O), 112.3 (Ar-C) | 434 (M+1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
